1,1-Dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate
Description
1,1-Dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two distinct substituents at the 4-position: a hydroxyl (-OH) group and a trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) moiety. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, particularly in constructing bioactive molecules or functional materials.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(2-trimethylsilylethynyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3Si/c1-14(2,3)19-13(17)16-10-7-15(18,8-11-16)9-12-20(4,5)6/h18H,7-8,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLHTGNDHSZJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate (CAS No: 185132-51-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H27NO3Si, with a molecular weight of approximately 297.465 g/mol. The structure features a piperidine ring substituted with a hydroxyl group and a trimethylsilyl ethynyl moiety, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H27NO3Si |
| Molecular Weight | 297.465 g/mol |
| CAS Number | 185132-51-8 |
| Purity | ≥95% |
NMDA Receptor Antagonism
One of the most significant biological activities attributed to this compound is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical in synaptic plasticity and memory function. Studies have shown that modifications to the piperidine ring can enhance selectivity and potency towards specific NMDA receptor subtypes. For instance, structural modifications led to compounds with IC50 values as low as 0.025 µM against the NR1A/2B subtype, indicating strong antagonistic properties .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. In vitro assays demonstrated that derivatives of this compound exhibited significant scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .
Inhibition of Tyrosinase
Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. The compound's derivatives were assessed for their inhibitory effects on tyrosinase activity. The findings indicated that certain modifications increased inhibitory potency, with some compounds showing IC50 values comparable to established inhibitors like kojic acid . This suggests potential applications in dermatology for hyperpigmentation disorders.
Study on NMDA Receptor Antagonism
In a study assessing the pharmacological profile of various piperidine derivatives, it was found that introducing hydroxyl groups significantly impacted receptor affinity and selectivity. The compound demonstrated reduced side effects associated with alpha(1) adrenergic receptor affinity while maintaining potent NMDA antagonism . This balance is crucial for developing therapeutics targeting neurological disorders.
Evaluation of Antioxidant Properties
Another investigation focused on the antioxidant capabilities of the compound's derivatives using ABTS radical scavenging assays. The results indicated that several compounds had EC50 values lower than 10 µM, showcasing their efficacy as antioxidants without cytotoxic effects at therapeutic concentrations .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1,1-Dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate is in the development of new pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity against various diseases.
Antibacterial Activity:
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this have been studied for their efficacy against resistant strains of bacteria, making them candidates for new antibiotic therapies .
Anticancer Potential:
Studies have shown that piperidine derivatives can act as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, showing promise in preclinical trials .
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that allow chemists to explore various derivatives and analogs. The trimethylsilyl group is particularly useful in organic synthesis as it can enhance the stability and reactivity of the compound during chemical transformations .
Synthesis Techniques:
The synthetic pathways often utilize reagents like alkyl halides and piperidine derivatives, leading to high yields of the desired product. Optimization of these pathways is crucial for industrial applications where cost-effectiveness and scalability are important .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,1-Dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate are best contextualized by comparing it with analogous piperidine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Piperidine Derivatives
Key Observations
Functional Group Diversity: The target compound uniquely combines a hydroxyl and trimethylsilyl ethynyl group at the 4-position, enabling dual reactivity (e.g., hydrogen bonding via -OH and alkyne-based cross-coupling via -C≡C-SiMe₃). In contrast, analogs like ethyl 4-hydroxypiperidine-1-carboxylate lack the silyl group, limiting their utility in metal-catalyzed reactions . The Boc group in the target compound and tert-butyl 4-[(phenylsulfonyl)amino]-1-piperidinecarboxylate provides steric protection for the amine, a feature absent in ethyl ester derivatives .
Synthetic Applications: The trimethylsilyl ethynyl group facilitates selective deprotection under mild conditions (e.g., fluoride ions), making the target compound valuable in stepwise synthesis. This contrasts with sulfonamide- or anilino-substituted Boc-piperidines, which require harsher conditions for modification .
Physicochemical Properties: The trimethylsilyl group increases lipophilicity (logP ~3.5 estimated), enhancing solubility in nonpolar solvents compared to hydroxyl- or sulfonamide-containing analogs. This property is critical for membrane permeability in drug candidates .
Biological Relevance :
- While ethyl 4-hydroxypiperidine-1-carboxylate has been evaluated for receptor-binding activity , the target compound’s ethynyl group may enable conjugation to fluorescent tags or biomolecules, expanding its role in probe development.
Preparation Methods
Protective Group Strategies for Piperidine Functionalization
The synthesis begins with the protection of the piperidine nitrogen to prevent undesired side reactions. A widely adopted method involves the use of di-tert-butyldicarbonate (Boc anhydride) under basic conditions. For instance, 4-piperidinecarboxylic acid is treated with Boc anhydride in t-butanol or aqueous ethanol at 0–50°C for 0.5–24 hours, yielding 1,4-piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester . This step ensures selective protection of the amine while leaving the carboxylic acid moiety available for subsequent modifications.
Table 1: Protection of Piperidine Nitrogen
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Boc anhydride | t-Butanol | 0–50°C | 0.5–24 h | 85–92 |
| Boc anhydride | Aqueous ethanol | 25°C | 12 h | 88 |
| Base | Electrophile | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| LDA | Trimethylsilyl acetylene | THF | –78°C | 2 h | 75 |
| n-BuLi | Trimethylsilyl acetylene | Et₂O | –40°C | 1.5 h | 68 |
Deprotection and Final Functionalization
After introducing the TMS-ethynyl group, the Boc-protecting group is removed to regenerate the free amine. This is typically accomplished using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1–4 hours . The resulting amine is then re-protected or further functionalized depending on the desired application.
For the target compound, the hydroxyl group at the 4-position is introduced via oxidation or hydrolysis. For example, treatment of the ethynylated intermediate with aqueous HCl (35–100°C, 15 min–15 h) facilitates simultaneous deprotection and hydroxylation, yielding 4-hydroxy-4-[(trimethylsilyl)ethynyl]piperidine .
Table 3: Deprotection and Hydroxylation Conditions
Racemization and Chirality Control
Racemization during synthesis is a critical consideration. The hydroxyl-bearing carbon at the 4-position is prone to epimerization under acidic or basic conditions. For instance, heating the intermediate with HCl at 50°C for 6 hours results in partial racemization, necessitating chiral resolution techniques such as chromatography or crystallization with chiral auxiliaries .
Scalability and Industrial Adaptations
Industrial-scale production optimizes solvent systems and catalytic loads. A patent-derived method employs continuous flow chemistry for the lithiation step, reducing reaction times from hours to minutes and improving yield reproducibility . Additionally, substituting THF with methyl tert-butyl ether (MTBE) enhances safety and reduces costs .
Analytical Characterization
Final product purity is verified via HPLC, NMR, and mass spectrometry. Key spectral data include:
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for monitoring the synthesis of 1,1-dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate?
- Methodological Answer : Use HPLC with a mobile phase optimized for polar intermediates (e.g., methanol/sodium acetate buffer, pH 4.6) to track reaction progress and identify byproducts . TLC (silica gel, ethyl acetate/hexane) can provide rapid qualitative assessment of reaction completion. For structural confirmation, NMR (¹H, ¹³C, and DEPT-135) and FTIR are critical to verify functional groups like the trimethylsilyl ethynyl moiety .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer :
- Step 1 : Perform flash chromatography using a gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate the target compound from unreacted starting materials.
- Step 2 : Recrystallize from a solvent system like dichloromethane/hexane to enhance purity.
- Step 3 : Confirm purity via HPLC (>98% by area normalization) and mass spectrometry (ESI-MS) to detect trace impurities .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Avoid exposure to oxidizers (e.g., peroxides), as the compound may decompose .
- Storage : Store in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
Advanced Research Questions
Q. How can computational modeling aid in designing reactions involving this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways for the trimethylsilyl ethynyl group’s reactivity, such as Sonogashira coupling or desilylation .
- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to identify transition states and optimize catalytic conditions (e.g., Pd/Cu systems) .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies .
Q. How should researchers address contradictory stability data for the Boc-protected intermediate?
- Methodological Answer :
- Hypothesis Testing : Compare degradation rates under varying conditions (e.g., humidity, light exposure) using accelerated stability studies (40°C/75% RH for 4 weeks).
- Analytical Correlation : Link instability to specific functional groups via LC-MS/MS to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
- Mitigation : Introduce stabilizing additives (e.g., radical scavengers) or adjust storage protocols (e.g., desiccants) .
Q. What strategies can resolve low yields in the introduction of the trimethylsilyl ethynyl group?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄/CuI vs. PEPPSI-type catalysts in Sonogashira couplings, optimizing solvent (THF vs. DMF) and base (Et₃N vs. K₂CO₃) .
- In Situ Monitoring : Use Raman spectroscopy to track alkyne formation and detect side reactions (e.g., Glaser coupling).
- Workflow Adjustment : Purify intermediates (e.g., 4-hydroxy-4-ethynylpiperidine) prior to silylation to reduce competing pathways .
Q. How can researchers design a scalable reactor for multi-step synthesis?
- Methodological Answer :
- Modular Reactor Design : Use continuous-flow systems with immobilized catalysts (e.g., Pd on SiO₂) for Sonogashira steps to enhance reproducibility .
- Process Control : Implement PAT (Process Analytical Technology) tools like in-line IR probes to monitor critical parameters (e.g., pH, temperature) .
- Safety Integration : Include pressure-relief valves and automated quenching systems for exothermic steps (e.g., silylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
